molecular formula C20H24N4O3 B6084316 [4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone

[4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone

Cat. No.: B6084316
M. Wt: 368.4 g/mol
InChI Key: SYAPGDHGNIIOHB-UHFFFAOYSA-N
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Description

[4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a piperidine ring, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Attachment of the Piperidine Ring: This step involves the nucleophilic substitution of a suitable piperidine derivative with the triazole intermediate.

    Incorporation of the Benzofuran Moiety: This can be done through a Friedel-Crafts acylation reaction, where the benzofuran ring is introduced to the piperidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrotriazole derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It can also serve as a lead compound for the development of new drugs.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of [4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the benzofuran moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [4-[[4-(1-Hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone: can be compared with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

IUPAC Name

[4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidin-1-yl]-(2-methyl-1-benzofuran-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13-10-16-4-3-5-17(19(16)27-13)20(26)23-8-6-15(7-9-23)11-24-12-18(14(2)25)21-22-24/h3-5,10,12,14-15,25H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAPGDHGNIIOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)N3CCC(CC3)CN4C=C(N=N4)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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